molecular formula C16H14F2N2O B171699 (1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol CAS No. 199594-81-5

(1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazol-2-yl)methan-1-ol

Cat. No. B171699
Key on ui cas rn: 199594-81-5
M. Wt: 288.29 g/mol
InChI Key: ICUYCZJMCOJKBO-UHFFFAOYSA-N
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Patent
US06369235B1

Procedure details

FIG. 4 provides a schematic of substituted N-2(2,6-difluorobenzyl)-benzimidazoles. In this Figure, “a” comprises glycolic or isobutyric acid, 4 N HCl, reflux; “b” comprises 2,6-F2-BzCl (7) or 2,6-F2BnBr (25); “c” comprises t-butyldimethylsilylchloride (tBDMSCl), pyridine; “d” comprises Bu4NF, THF; “e” comprises KMnO4; and “f” comprises CrO3. As shown in FIG. 4, the hydroxymethyl intermediate was protected with t-butyldimethylsilyl (TBDMS), and subsequently N-alkylated with 2,6-difluorophenyl-α-bromotoluene (25). Removal of TBDMS from (31) resulted in the production of 1-(2,6-difluorobenzyl)-2-hydroxymethyl-4-methylbenzimidazole (49). However, oxidation of the hydroxymethyl to the carboxylic acid was found to be problematic. When a strong oxidant (e.g., KMnO4) was used, the isolated product (50) indicated that decarboxylation occurred under acidic reaction conditions. Oxidation under basic conditions with chromium oxide similarly yielded (50), along with the formyl product. The carboxylic acid form was not isolated. A final product prepared from the 2-hydroxymethylbenzimidazole (4) was the bis-2,6-difluorobenzyl derivative (32).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,6-F2-BzCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2,6-difluorophenyl-α-bromotoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C(O)(=[O:5])C(C)C.Cl.[F:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([F:15])[C:10]=1[C:16]1C=CC=CC=1CBr.[Si](Cl)(C(C)(C)C)(C)C.[N+:32]([CH2:45][CH2:46]CC)([CH2:41][CH2:42][CH2:43][CH3:44])(CCCC)CCCC.[F-].[O-][Mn](=O)(=O)=O.[K+].[N:56]1C=C[CH:59]=[CH:58][CH:57]=1>C1COCC1>[F:15][C:11]1[CH:12]=[CH:13][CH:14]=[C:9]([F:8])[C:10]=1[CH2:16][N:32]1[C:41]2[CH:42]=[CH:43][CH:44]=[C:58]([CH3:59])[C:57]=2[N:56]=[C:45]1[CH2:46][OH:5] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
2,6-F2-BzCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 25 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1=C(C=CC=C1)CBr
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Nine
Name
hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
2,6-difluorophenyl-α-bromotoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C1=C(C=CC=C1)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Removal of TBDMS from (31)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2C(=NC3=C2C=CC=C3C)CO)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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